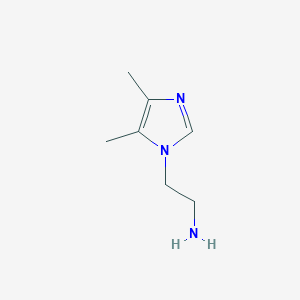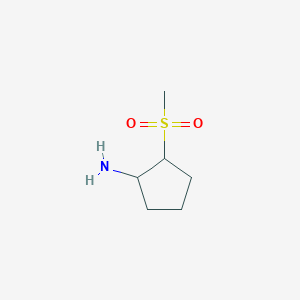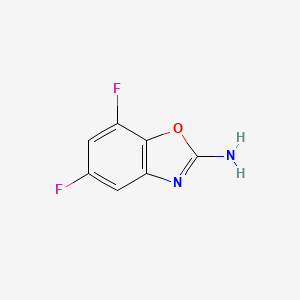![molecular formula C9H11N3 B7868295 2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B7868295.png)
2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is used in various scientific research applications, particularly in the fields of biology and medicine.
Méthodes De Préparation
The preparation of Anti-Diphtheria Toxin antibody involves immunizing rabbits with purified native protein from Corynebacterium diphtheriae. The serum is then collected and purified to obtain the antibody . Industrial production methods typically involve large-scale immunization and purification processes to ensure a consistent and high-quality product.
Analyse Des Réactions Chimiques
Anti-Diphtheria Toxin antibody primarily undergoes binding reactions with its target antigen, the diphtheria toxin. The binding is highly specific and involves the formation of antigen-antibody complexes. Common reagents used in these reactions include buffers and blocking agents to prevent non-specific binding . The major product formed from these reactions is the antigen-antibody complex, which can be detected using various assays such as ELISA and Western blotting.
Applications De Recherche Scientifique
Anti-Diphtheria Toxin antibody is widely used in scientific research for the detection and quantification of diphtheria toxin in various samples. It is employed in immunoassays such as ELISA, Western blotting, and immunoprecipitation . In medicine, this antibody is used to study the pathogenesis of diphtheria and to develop diagnostic tools and vaccines. In industry, it is used for quality control and safety testing of vaccines and other biological products.
Mécanisme D'action
The mechanism of action of Anti-Diphtheria Toxin antibody involves the specific binding to the diphtheria toxin, neutralizing its toxic effects. The antibody recognizes and binds to specific epitopes on the toxin, preventing it from interacting with its cellular targets . This binding inhibits the toxin’s ability to enter cells and disrupt protein synthesis, thereby neutralizing its pathogenic effects.
Comparaison Avec Des Composés Similaires
Anti-Diphtheria Toxin antibody can be compared with other antibodies targeting bacterial toxins, such as Anti-Tetanus Toxin antibody and Anti-Botulinum Toxin antibody. While all these antibodies function by neutralizing their respective toxins, Anti-Diphtheria Toxin antibody is unique in its specificity for diphtheria toxin . Similar compounds include:
- Anti-Tetanus Toxin antibody
- Anti-Botulinum Toxin antibody
- Anti-Pertussis Toxin antibody
These antibodies share similar preparation methods and applications but differ in their target specificities and mechanisms of action.
Propriétés
IUPAC Name |
2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXAJWXUYDUTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C2=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=NC=C(C2=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine](/img/structure/B7868218.png)
![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine](/img/structure/B7868225.png)
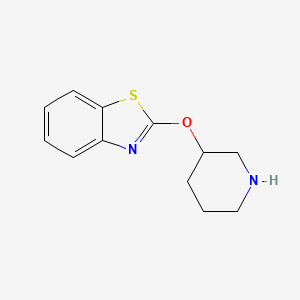

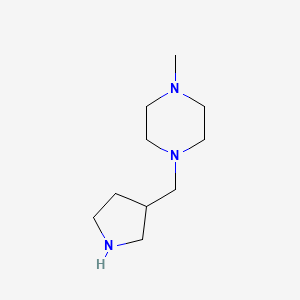

![3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine](/img/structure/B7868269.png)
![N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline](/img/structure/B7868275.png)

